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Compound of Interest

Compound Name: SYBR Green Il

cat. No.: B12393867

An In-depth Technical Guide to the Spectral Properties and Applications of SYBR Green Il

For researchers, scientists, and professionals in drug development, the precise selection and
application of fluorescent nucleic acid stains are paramount for accurate and sensitive
detection. SYBR Green Il has established itself as a highly sensitive dye, particularly for the
detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels. This guide provides
a comprehensive overview of its core spectral properties, detailed experimental protocols, and
the underlying mechanisms of its fluorescence.

Core Principles of SYBR Green Il Fluorescence

SYBR Green Il is an asymmetrical cyanine dye that exhibits low intrinsic fluorescence in its
unbound state.[1][2] Its significant fluorescence enhancement occurs upon binding to nucleic
acids.[1] This binding is not covalent and is thought to involve a combination of intercalation
and minor groove binding. When bound, the dye's structure becomes more rigid, which
reduces non-radiative decay pathways (such as rotational motion) and dramatically increases
its fluorescence quantum yield.[3]

A notable characteristic of SYBR Green Il is its preferential binding and higher quantum yield
with RNA and ssDNA compared to double-stranded DNA (dsDNA).[1] This makes it an
exceptionally sensitive tool for RNA analysis. The fluorescence of the RNA/SYBR Green Il
complex is over seven times greater than that of the RNA/ethidium bromide complex.
Furthermore, its fluorescence is not quenched by common denaturants like urea or
formaldehyde, eliminating the need for extensive washing steps after staining denaturing gels.
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Spectral and Performance Characteristics

The utility of a fluorescent dye is defined by its spectral properties and performance metrics.
SYBR Green Il is compatible with a wide range of common laboratory imaging instruments.

Spectral Properties

SYBR Green Il has a primary excitation maximum in the blue light region and a secondary
peak in the UV region, with its emission centered in the green part of the spectrum.

Property Wavelength/Value Bound To Notes

Compatible with

Primary Excitation ]
497 nm RNA/DNA argon-ion lasers and

Maximum
mercury-arc lamps.

Allows for use with
~254 nm RNA/DNA standard UV

transilluminators.

Secondary Excitation

Maximum

Detected as green

Emission Maximum 520 nm RNA/DNA
fluorescence.

Note: Some sources may report slight variations in peak wavelengths (e.g., 484/515 nm), which
can be dependent on the solvent and binding substrate.

Quantitative Performance Data

The sensitivity of SYBR Green Il is a result of its high fluorescence quantum yield and strong

binding affinity.
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Parameter Value Comparison

More than 7x greater than
Quantum Yield (@) with RNA ~0.54 RNA/Ethidium Bromide
(~0.07).

Quantum Yield (®) with dsDNA  ~0.36

Detection Limit (254 nm epi- Superior sensitivity for RNA
) o 100 pg RNA/ssDNA per band )
illumination) detection.

Detection Limit (300 nm

. L 500 pg RNA per band
transillumination)

Detection in Denaturing Gels No washing or destaining
) 1.0 ng RNA per band )
(254 nm epi) steps required.

Detection in Denaturing Gels

4.0 ng RNA per band
(300 nm trans)

Experimental Protocols

Proper handling and adherence to optimized protocols are critical for achieving maximum
sensitivity and reproducibility with SYBR Green II.

Safety and Handling

o Potential Mutagen: As SYBR Green Il binds to nucleic acids, it should be treated as a
potential mutagen and handled with appropriate care.

o DMSO Stock Solution: The dye is typically supplied in DMSO, which is known to facilitate the
entry of organic molecules into tissues. Double gloves are strongly recommended when
handling the stock solution.

o Disposal: Solutions containing SYBR Green Il should be decontaminated by pouring them
through activated charcoal. The charcoal can then be incinerated.

Post-Electrophoresis Staining Workflow

This is the recommended method for staining agarose and polyacrylamide gels.
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Preparation

Start: Electrophoresis Completed

Prepare Staining Buffer
(e.g., TBE, pH 7.5-8.0)

l

Dilute SYBR Green Il Stock
(1:5,000 to 1:10,000)

- J

4 )

Staining
Y

Glace gel in plastic containea
Y
Gdd staining solution to cover geD

Incubate with gentle agitation
(10-40 min at RT, protected from light)

- J

No destaining needed

4 )

Visualjzation

llluminate Gel
(254 nm epi- or 300 nm trans-illumination)

Photograph using a
SYBR Green photographic filter
End: Image Acquired

- J

Click to download full resolution via product page

Caption: Post-electrophoresis staining workflow for nucleic acid gels using SYBR Green II.
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Detailed Staining Protocol

o Electrophoresis: Perform electrophoresis on non-denaturing or denaturing

(polyacrylamide/urea or agarose/formaldehyde) gels according to standard procedures.

e Prepare Staining Solution:

o

For non-denaturing polyacrylamide and agarose gels, prepare a 1:10,000 dilution of the
SYBR Green Il stock solution in a suitable buffer (e.g., TBE - 89 mM Tris, 89 mM Boric
acid, 1 mM EDTA).

For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended for optimal
results.

Crucially, ensure the final pH of the staining solution is between 7.5 and 8.0 at the
temperature used for staining, as the dye is pH-sensitive.

Prepare the solution in a plastic container, as the dye may adsorb to glass surfaces.

e Staining:

Place the gel in a suitable container and add enough staining solution to completely
submerge the gel.

Agitate the gel gently at room temperature, protecting it from light.

Optimal staining times are typically 10-40 minutes for polyacrylamide gels and 20-40
minutes for agarose gels, depending on gel thickness.

No destaining step is necessary.

» Visualization and Photography:

o llluminate the stained gel using a 300 nm UV transilluminator. For the highest sensitivity,

254 nm epi-illumination is recommended.

o Photograph the gel using a dedicated SYBR Green photographic filter. Filters designed for

ethidium bromide will yield poor results and should not be used.
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o The negligible background fluorescence allows for long film exposures (e.g., 1-1.5 minutes
with 254 nm epi-illumination) to detect minute quantities of nucleic acid.

Advanced Applications and Considerations

While primarily used for gel staining, the high sensitivity of SYBR Green Il makes it suitable for
other applications requiring sensitive detection of single-stranded nucleic acids, such as single-
strand conformation polymorphism (SSCP) analysis. When used for staining gels prior to
Northern blotting, the inclusion of 0.1-0.3% SDS in the prehybridization and hybridization
buffers is necessary to remove the dye and ensure efficient transfer and probe binding.

In conclusion, SYBR Green Il is a powerful and sensitive fluorescent stain with a clear
advantage for the detection of RNA and ssDNA. Its favorable spectral properties, high quantum
yield, and simple, rapid staining protocol make it an invaluable tool for molecular biology
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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